

# Application Note: Advanced NMR Characterization of Decarestrictine A

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## Compound of Interest

Compound Name: Decarestrictine A

Cat. No.: B1147223

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## Executive Summary

**Decarestrictine A** is a bioactive 10-membered lactone (decanolide) produced by *Penicillium* species, notably *Penicillium corylophilum* and *Penicillium simplicissimum*.<sup>[1][2]</sup> Characterized by its inhibitory effect on cholesterol biosynthesis, its structural elucidation presents specific challenges due to the conformational flexibility of the medium-sized macrolactone ring and the presence of multiple stereogenic centers.

This application note provides a comprehensive protocol for the complete structural and stereochemical characterization of **Decarestrictine A** using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. It moves beyond basic assignment to address the specific challenges of macrolide conformational averaging and absolute configuration determination.

## Structural Challenges & Strategy

The core structure of **Decarestrictine A** consists of a 10-membered lactone ring with specific hydroxyl and methyl substitutions.

Key Analytical Challenges:

- Conformational Flexibility: Medium-sized rings (8-11 members) exist in dynamic equilibrium between multiple conformers at room temperature, leading to broadened signals or averaged coupling constants (-values).
- Spectral Overlap: Protons in the methylene chain (C-4 to C-8 region) often overlap in non-polar solvents like .
- Stereochemistry: Determining the relative configuration of remote stereocenters in a flexible ring requires precise NOE (Nuclear Overhauser Effect) analysis and absolute configuration via chemical derivatization (Mosher's method).

## Strategic Workflow

The characterization follows a "Causality-Driven" workflow:

- Solvent Selection: Optimize dispersion of hydroxyl/methine protons.
- Connectivity (Topology): Establish the planar structure via 1D and 2D correlations.
- Geometry (Topography): Define relative stereochemistry via -coupling and NOESY.
- Absolute Configuration: Chemical derivatization.

Figure 1: Strategic workflow for the structural elucidation of **Decarestrictine A**, prioritizing solvent optimization to resolve macrolide overlaps.

## Sample Preparation & Solvent Effects

### Protocol 1: Solvent Selection

While

is standard, it is often suboptimal for polyhydroxylated lactones like **Decarestrictine A** due to signal clustering.

- Primary Solvent: Pyridine-  
(99.8% D).
  - Why: Pyridine forms hydrogen bonds with the hydroxyl groups, shifting the signals of protons attached to oxygen-bearing carbons (  
  
-protons) downfield (deshielding). This resolves overlaps in the 3.5–5.0 ppm region critical for assigning the lactone linkage.
- Secondary Solvent: Benzene-  
(  
).
  - Why: Useful for resolving methyl doublets that may overlap in chloroform due to the anisotropic effect of the benzene ring (ASIS effect).

#### Preparation:

- Dissolve 2–5 mg of **Decarestrictine A** in 600  
  
L of solvent.
- Filter through a cotton plug directly into a high-precision 5mm NMR tube to remove particulate matter that causes field inhomogeneity.
- Critical Step: Equilibrate the sample in the probe at 298 K for 5 minutes before shimming to ensure thermal stability, crucial for the flexible 10-membered ring.

## 1D and 2D NMR Acquisition Protocols

### Step A: 1D Proton ( ) & Carbon ( )

Objective: Establish the functional group inventory.

- Diagnostic Signals to Monitor:
  - Lactone Proton (H-9): Look for a multiplet (dq or ddq) around

4.8–5.2 ppm. This proton is deshielded by the ester oxygen.

- Hydroxyl-bearing Protons (H-3, etc.): Typically found between 3.5–4.2 ppm.
- Methyl Groups: Two doublets (secondary methyls) are characteristic of the Decarestrictine skeleton.

## Step B: 2D Connectivity (COSY, HSQC, HMBC)

Objective: Trace the carbon backbone and close the ring.

### 1. COSY (Correlation Spectroscopy)

- Parameter: Use a gradient-enhanced COSY (gCOSY) with small spectral width to improve resolution.
- Application: Trace the spin system from the methyl groups inward.
  - Chain 1:
  - Chain 2:

### 2. HMBC (Heteronuclear Multiple Bond Correlation)

- Parameter: Optimize for long-range coupling  
Hz.
- Critical Correlation: The "Closing of the Ring."
  - You must observe a correlation between the Carbonyl Carbon (C-1) and the Lactone Proton (H-9). This confirms the 10-membered ring size. If this correlation is absent or points to a different proton, the structure might be linear or a different ring size.

Figure 2: Critical HMBC correlations required to confirm the macrolide ring closure between C-1 and H-9.

## Stereochemical Analysis (Relative & Absolute)

This is the most complex phase for **Decarestrictine A** due to the flexibility of the decanolide ring.

## Protocol 2: J-Based Configuration Analysis

The relationship between vicinal protons (

) provides dihedral angle information via the Karplus equation.

- Large J (8-11 Hz): Indicates anti orientation (trans-diaxial-like).
- Small J (1-4 Hz): Indicates gauche orientation.
- Method: Acquire a 1D

spectrum with strong resolution enhancement (Gaussian window function) or use a J-resolved 2D experiment to extract exact coupling constants for H-2/H-3 and H-8/H-9.

## Protocol 3: NOESY/ROESY Analysis

For medium rings (MW ~200-400 Da), the NOE can be close to zero.

- Recommendation: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead of NOESY. ROESY cross-peaks are always positive (opposite phase to diagonal), avoiding the "zero-crossing" problem of NOESY for molecules of this size.
- Mixing Time: Set to 200–300 ms.
- Target: Look for transannular correlations (e.g., between H-3 and H-8 or H-9) to determine if substituents are on the same face of the ring.

## Protocol 4: Absolute Configuration (Mosher's Method)

To determine the absolute stereochemistry (R/S) of the secondary alcohols (e.g., at C-3 or C-7), use the modified Mosher's method.

Reagents:

- (R)-(-)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

- (S)-(+)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

Procedure:

- Aliquot: Split the **Decarestrictine A** sample into two vials (approx 1 mg each).
- Reaction: React vial 1 with (R)-MTPA-Cl and vial 2 with (S)-MTPA-Cl in Pyridine-  
(which acts as both solvent and base).

- Acquisition: Acquire

NMR for both the (S)-ester and (R)-ester.

- Analysis: Calculate

for protons neighboring the chiral center.<sup>[3]</sup>

- Interpretation: Arrange the protons spatially. Protons with positive  
reside on the right side of the plane defined by the MTPA group; negative  
reside on the left. This allows assignment of the central carbon as  
or

## Data Summary Table

Experiment	Pulse Sequence	Critical Parameter	Purpose for Decarestrictine A
<sup>1</sup> H NMR	zg30	d1 = 2-5s	Quantitation, identification of H-9 lactone signal.
<sup>13</sup> C NMR	zgpg30	Scans > 1k	Identify carbonyl (approx 170-175 ppm).
COSY	cosygpppqf	2k x 256	Trace connectivity through the methylene chain.
HSQC	hsqcedetgp	Multiplicity edited	Distinguish (negative) from (positive).
HMBC	hmbcgplpndqf	J = 8 Hz	Ring Closure: Link C=O to H-9.
ROESY	roesyph	Mix = 300ms	Relative stereochem (avoiding NOE zero-crossing).

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